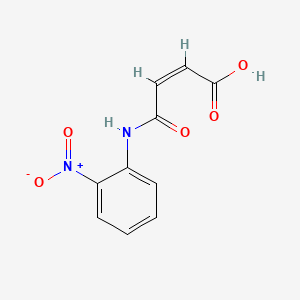

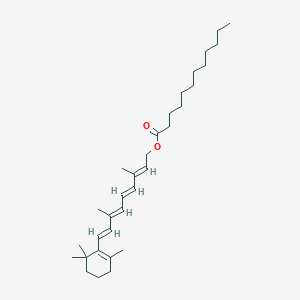

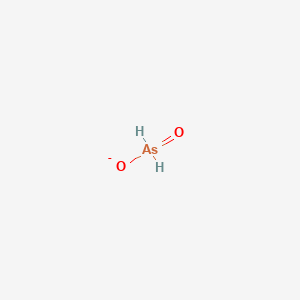

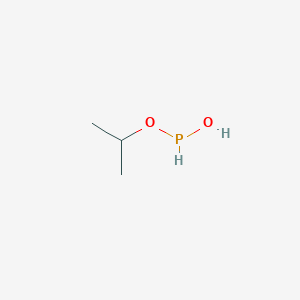

(Z)-4-(2-nitroanilino)-4-oxobut-2-enoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Nitroanilines are a class of chemical compounds which consist of an aniline ring coupled with a nitro group . They are typically yellow in color and come in the form of needles or powder .

Synthesis Analysis

Nitroanilines can be synthesized through various methods. One common method involves the nitration of aniline . Another method involves the use of feedstock building block 2-nitroaniline derivatives as precursors and methanol as the C1 source .Molecular Structure Analysis

The molecular structure of nitroanilines is characterized by the presence of a nitro group (-NO2) and an amino group (-NH2) attached to a benzene ring . The exact structure and properties can vary depending on the positions of these groups on the benzene ring.Chemical Reactions Analysis

Nitroanilines can undergo various chemical reactions. For instance, they can react explosively with ethylene oxide at high temperatures . They are also known to be sensitive to light and can undergo violent chemical changes at elevated temperatures and pressures .Physical And Chemical Properties Analysis

Nitroanilines are typically insoluble in water . They can cause serious or permanent injury and must be preheated before ignition can occur . They readily undergo violent chemical changes at elevated temperatures and pressures .Applications De Recherche Scientifique

Antimicrobial and Antibacterial Properties

- Antimicrobial Activity : N-Substituted 4-aryl-2-hydroxy-4-oxobut-2-enoic acid hydrazides and their metal complexes, which are related to (Z)-4-(2-nitroanilino)-4-oxobut-2-enoic acid, have shown antimicrobial activity. These compounds have been found to have activities comparable to or exceeding those of reference drugs, with low acute toxicities (Pulina et al., 2019).

- Antibacterial Study of Copper (II) Complexes : Copper (II) complexes with (Z)-4-(2-nitrophenylamino)-4-oxobut-2-enoic acid have demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria, showing more effectiveness than their ligands alone (Ramesh et al., 2016).

Catalysis and Chemical Reactions

- Organocatalyzed Michael Addition : The compound has been used in the organocatalyzed enantioselective Michael addition of aldehydes to nitro alkenes. This is a key reaction in organic chemistry for the formation of amino-nitro-cyclobutanes (Patora-Komisarska et al., 2011).

- Synthesis of Building Blocks : Derivatives of 4-(hetero)aryl-4-oxobut-2-enoic acid are used as building blocks in the synthesis of biologically active compounds. An efficient protocol for their synthesis involves microwave assistance and ytterbium triflate catalyst (Tolstoluzhsky et al., 2008).

Photocatalysis and Environmental Applications

- Photocatalytic Degradation of Toxic Phenols : The degradation of toxic phenols, which are environmental pollutants, can be catalyzed by compounds such as (Z)-4-oxobut-2-enoic acid. This process is significant in the treatment of wastewater and environmental remediation (Rani & Shanker, 2018).

Sensing and Detection Applications

- Sensing of Fe3+ and Al3+ Ions : A luminescent Tb-MOF material, which includes a compound related to (Z)-4-(2-nitroanilino)-4-oxobut-2-enoic acid, has been used for the highly selective detection of Fe3+ and Al3+ ions (Chen et al., 2017).

Biological and Pharmacological Studies

- DNA Interaction and Antitumor Activities : The compound 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid, a derivative, has shown interaction with DNA and exhibits potential antitumor and antioxidant activities. This indicates its relevance in pharmacological and biological research (Sirajuddin et al., 2015).

Safety And Hazards

Propriétés

IUPAC Name |

(Z)-4-(2-nitroanilino)-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O5/c13-9(5-6-10(14)15)11-7-3-1-2-4-8(7)12(16)17/h1-6H,(H,11,13)(H,14,15)/b6-5- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGJRLNBGSCFUBL-WAYWQWQTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C=CC(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)NC(=O)/C=C\C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-4-(2-nitroanilino)-4-oxobut-2-enoic acid | |

CAS RN |

42537-58-6 |

Source

|

| Record name | NSC82232 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82232 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

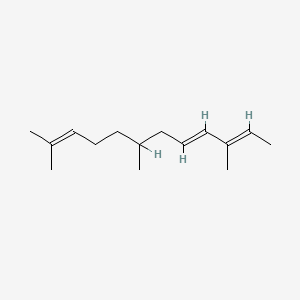

![methyl (1R,2R,4S)-4-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B1236428.png)

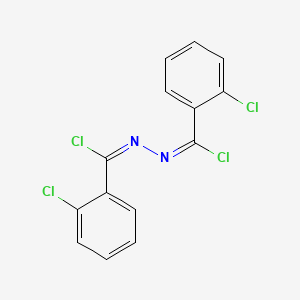

![3-[(2E,5Z)-2-[[3-(2-carboxyethyl)-5-[(4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B1236447.png)